molecular formula C9H10F2O B130823 2-(2,4-Difluorophenyl)propan-2-ol CAS No. 51788-81-9

2-(2,4-Difluorophenyl)propan-2-ol

Cat. No. B130823
CAS RN: 51788-81-9
M. Wt: 172.17 g/mol
InChI Key: SLTYBPUHHHXDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated acetophenones with aldehydes in the presence of a solvent such as ethanol . While the exact synthesis of 2-(2,4-Difluorophenyl)propan-2-ol is not described, it is likely that a similar approach could be used, substituting the appropriate starting materials.

Molecular Structure Analysis

Molecular structure analysis of related compounds is often performed using techniques such as FT-IR, NBO, HOMO and LUMO, and MEP by HF and density functional methods . These methods provide detailed information about the vibrational wavenumbers, geometrical parameters, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.

Chemical Reactions Analysis

The chemical reactions of propan-2-ol derivatives can involve dehydration to form ethers and dehydrogenation to yield ketones . The presence of fluorine atoms in 2-(2,4-Difluorophenyl)propan-2-ol would likely influence its reactivity, potentially affecting the rate and outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of propan-2-ol derivatives can be inferred from their molecular structure. For example, the presence of electronegative atoms such as fluorine would affect the compound's polarity and hydrogen bonding capability. The diffusivity and interaction with other materials, such as in the case of propan-2-ol with cement paste, can provide insights into the compound's behavior in different environments .

Scientific Research Applications

Synthesis of Fluconazole Analogues

A series of compounds analogous to fluconazole, which include 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, were synthesized. These compounds were developed via the reaction of 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems (Heravi & Motamedi, 2004).

Crystalline Modifications of Fluconazole

Three crystalline modifications of fluconazole, an antifungal agent, were prepared and characterized. These modifications include a polymorph, a monohydrate, and an ethyl acetate solvate of fluconazole. The study involved thermogravimetry, differential scanning calorimetry, FTIR spectroscopy, and X-ray diffraction to analyze these modifications (Caira, Alkhamis, & Obaidat, 2004).

Kinetic Resolution and Applications

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, achieved through lipase-mediated kinetic resolution, was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane. This process demonstrates the application of 2-(2,4-difluorophenyl)propan-2-ol derivatives in organic synthesis and potential pharmaceutical applications (Shimizu, Sugiyama, & Fujisawa, 1996).

Adsorption and Decomposition on Carbon Catalysts

Research focused on the interaction between propan-2-ol and carbons with different chemical surface structures or carbon-supported metal catalysts. This study is significant in understanding the catalytic processes involving propan-2-ol and its derivatives (Zawadzki et al., 2001).

Fluconazole Discovery and Development

Fluconazole, one of the prominent derivatives of 2-(2,4-difluorophenyl)propan-2-ol, was developed as a broad-spectrum antifungal agent. The discovery process highlights the transition from imidazole to triazole analogues and the emphasis on achieving optimal pharmacokinetic characteristics (Richardson et al., 1990).

Safety And Hazards

The safety information for 2-(2,4-Difluorophenyl)propan-2-ol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(2,4-difluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTYBPUHHHXDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442997
Record name 2-(2,4-difluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)propan-2-ol

CAS RN

51788-81-9
Record name 2,4-Difluoro-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51788-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

MeMgBr (1.83 ml of a 3M solution in diethyl ether, 5.5 mmol) was added dropwise to a solution of 2,4-difluoroacetophenone (782 mg, 5.0 mmol) in diethyl ether (20 ml) at 0° C. The reaction was warmed to room temperature and after 1 hour was quenched and washed with water (2×20 ml), dried (MgSO4) and concentrated under reduced pressure to give the title product as colourless oil (800 mg, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,4-Difluorophenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenyl)propan-2-ol

Citations

For This Compound
7
Citations
HNPR Chittireddy, JVS Kumar, A Bhimireddy… - Separations, 2023 - mdpi.com
Effective risk management and control methods for potentially genotoxic impurities (PGIs), including alkyl halides, are of significant importance in the medicinal (pharmaceutical) sector. …
Number of citations: 4 www.mdpi.com
VS Pore, SG Agalave, P Singh, PK Shukla… - Organic & …, 2015 - pubs.rsc.org
We have synthesized new fluconazole analogues containing two different 1,2,3-triazole units in the side chain. The synthesis of new amide analogues using a variety of acids is also …
Number of citations: 27 pubs.rsc.org
P Krężel, T Olejniczak, A Tołoczko, J Gach, M Weselski… - Antibiotics, 2022 - mdpi.com
The resistance of Candida albicans and other pathogenic yeasts to azole antifungal drugs has increased rapidly in recent years and is a significant problem in clinical therapy. The …
Number of citations: 2 www.mdpi.com
SJ Han, KK Long, CU Tae, KY Kee - Bulletin of the Korean …, 1993 - koreascience.kr
Conformational free energy calculations using an empirical potential function and a hydration shell model (program CONBIO) were carried out on antifungal agent fluconazole in the …
Number of citations: 1 koreascience.kr
Y Zhang, S Wang, Z Miao, J Yao… - Chinese Journal of …, 2013 - Wiley Online Library
Iodiconazole is a novel antifungal agent that was developed in its racemic form. In order to investigate the effects of the chiral center on the antifungal activity, R‐ and S‐isomers of …
Number of citations: 2 onlinelibrary.wiley.com
CA Hitchcock, PJ Whittle - CLINICAL DERMATOLOGY, 1993 - MARCEL DEKKER INC
Number of citations: 28
SJ Han - Bull. Korean Chem. Soc, 1993
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.